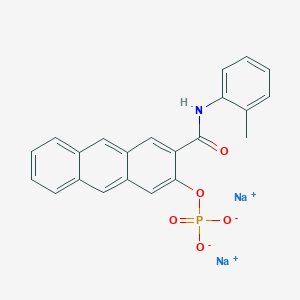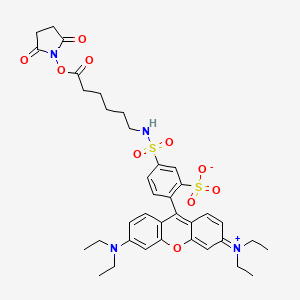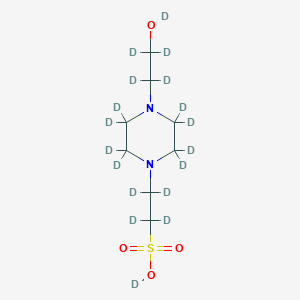
Sodium 3-methyl-2-oxobutanoate-13C4,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Sodium 3-methyl-2-oxobutanoate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is produced in solid form, with a purity of ≥98.0% . It is stored at -20°C to protect it from light and maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C4,d4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C4,d4 involves its incorporation into metabolic pathways. The labeled isotopes allow researchers to trace the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in its effects .
Comparación Con Compuestos Similares
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is unique due to its dual labeling with deuterium and carbon-13. Similar compounds include:
Sodium 3-methyl-2-oxobutanoate-13C4,d3: Labeled with deuterium and carbon-13, but with a different isotopic composition.
Sodium 3-methyl-2-oxobutanoate: The unlabeled form of the compound.
These similar compounds are used in various research applications, but the specific labeling of this compound provides unique advantages in tracing and studying metabolic pathways.
Propiedades
Fórmula molecular |
C5H7NaO3 |
|---|---|
Peso molecular |
146.092 g/mol |
Nombre IUPAC |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |
Clave InChI |
WIQBZDCJCRFGKA-XCPSOYJTSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






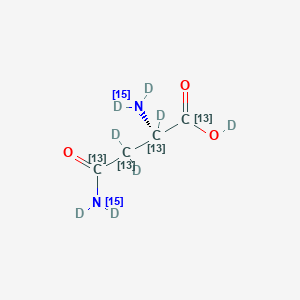
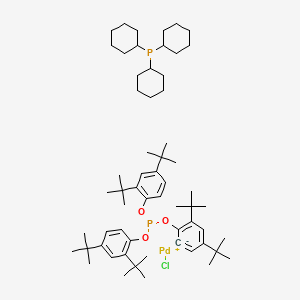



![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
